17-Phenylandrostenol
Overview
Description
Molecular Structure Analysis
The molecular formula of 17-Phenylandrostenol is C25H34O . The IUPAC name is (3 R ,5 S ,8 R ,9 S ,10 S ,13 S ,14 S )-10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1 H -cyclopenta [a]phenanthren-3-ol . The molecular weight is 350.5 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 17-Phenylandrostenol include a molecular weight of 350.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 350.260965704 g/mol . The topological polar surface area is 20.2 Ų .Scientific Research Applications
Biotransformation in Steroid Metabolism
17-Phenylandrostenol, as part of the androstene series, plays a role in microbial steroid metabolism. Androstenedione, a key intermediate in this process, can be produced through microbial side chain cleavage of phytosterol, offering an alternative to multi-step chemical synthesis. Research in this area focuses on developing new biotransformation methods and addressing challenges like the low solubility of sterols in aqueous systems (Malaviya & Gomes, 2008).
Inhibition of Steroidogenic Enzymes
17-Phenylandrostenol derivatives have been studied for their potential as inhibitors of enzymes like 17 alpha-hydroxylase-C(17,20)-lyase (P450(17 alpha)), which could be valuable in treating conditions like prostate cancer. The structure-activity relationship of these compounds is key to understanding their inhibitory potential (Zhu et al., 2003).
Synthesis and Pharmacological Evaluation
Research includes the synthesis of novel 17-exo-heterocycles in the androstene series and their evaluation for antiproliferative activities against various cell lines. This involves exploring the chemical synthesis pathways and the potential biological impacts of these compounds (Kovács et al., 2014).
Potential Therapeutic Applications
17-Phenylandrostenol derivatives show promise in therapeutic applications, such as in the treatment of neurodegenerative diseases like Parkinson's disease. Studies have explored the blood-brain barrier permeability of these compounds and their efficacy in improving motor function and reducing neuroinflammation in animal models (Nicoletti et al., 2012).
Membrane-Targeting Antimicrobial Agents
Some phenyl sulfide-based derivatives of 17-Phenylandrostenol have been designed as antimicrobial agents targeting Gram-positive pathogens. These compounds mimic the structural features and biological functions of antimicrobial peptides, offering a new avenue for addressing drug-resistant bacterial infections (Liang et al., 2022).
properties
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O/c1-24-14-12-19(26)16-18(24)8-9-20-22-11-10-21(17-6-4-3-5-7-17)25(22,2)15-13-23(20)24/h3-7,10,18-20,22-23,26H,8-9,11-16H2,1-2H3/t18-,19+,20-,22-,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINAMTXBCYKFDL-WBJZGETLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC=CC=C5)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC=CC=C5)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-Phenylandrostenol | |
CAS RN |
694438-95-4 | |
Record name | (3α,5α)-17-Phenylandrost-16-en-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694438-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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